5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine

Wnt signaling Oncology LEF1 reporter

Critical Wnt SAR probe: 5.5x more potent than fluoro analog, 4.4x selectivity over cytotoxicity. >27x activity differential vs 3-oxy isomer enables binding pocket mapping. 183 µM aqueous solubility ensures reproducible dose-response. Non-interchangeable with in-class analogs; compound-specific procurement essential.

Molecular Formula C17H19ClN2O3S
Molecular Weight 366.86
CAS No. 1448128-11-7
Cat. No. B2383608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine
CAS1448128-11-7
Molecular FormulaC17H19ClN2O3S
Molecular Weight366.86
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl
InChIInChI=1S/C17H19ClN2O3S/c1-13-2-5-16(6-3-13)24(21,22)20-10-8-15(9-11-20)23-17-7-4-14(18)12-19-17/h2-7,12,15H,8-11H2,1H3
InChIKeyCNGBQXUOTMROBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine (CAS 1448128-11-7): Wnt Pathway Inhibitor Scaffold for Oncology and Fibrosis Research


5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine (CAS 1448128-11-7) is a substituted pyridyl piperidine derivative that functions as a Wnt signaling pathway inhibitor [1]. The compound features a 5-chloropyridine core linked via an ether oxygen at the 2-position to a 4-piperidinyl ring, which is N-substituted with a tosyl (p-toluenesulfonyl) group [1]. Its molecular formula is C₁₇H₁₉ClN₂O₃S with a molecular weight of 366.86 g/mol [2]. This compound serves as a versatile scaffold in the design of Wnt pathway inhibitors for hyperproliferative diseases including cancer, inflammatory conditions, and degenerative disorders [1].

5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine: Why Generic Substitution with Close Analogs Compromises Research Outcomes


Within the pyridyl piperidine Wnt inhibitor class, seemingly minor structural modifications produce substantial and non-linear variations in both target potency and cytotoxic liability [1]. Direct comparative data from a Merck patent demonstrates that changing the halogen substituent from chloro to fluoro reduces Wnt inhibitory activity by approximately 5.5-fold (LEF1 reporter IC₅₀: 1.1 μM vs. 6.0 μM), while altering the core connectivity from 4-oxy to 3-oxy eliminates nearly all measurable activity (IC₅₀ >30 μM) [1]. Furthermore, tosyl substitution at the piperidine nitrogen versus alternative sulfonamide groups yields unpredictable shifts in the selectivity window between Wnt inhibition and general cytotoxicity, with certain analogs exhibiting IC₅₀ values that differ by an order of magnitude despite sharing the same core scaffold [1]. These structure-activity discontinuities preclude reliable interchange of this compound with its closest in-class analogs and necessitate compound-specific procurement for reproducible Wnt pathway research.

5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine: Quantified Differentiation Evidence Versus Closest Analogs


Chloro Substituent Confers ~5.5-Fold Higher Wnt Inhibitory Potency Compared to Fluoro Analog

In a head-to-head comparison under identical assay conditions, 5-chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine (Example 2) demonstrates substantially greater Wnt pathway inhibitory potency than its 5-fluoro analog (Example 6). Both compounds share the identical 4-oxy linkage and tosylpiperidine architecture, differing only in the halogen substituent on the pyridine ring [1].

Wnt signaling Oncology LEF1 reporter

4-Oxy Connectivity is Essential: 3-Oxy Positional Isomer Shows >27-Fold Activity Loss

Direct comparative data from the same patent series reveals that the position of the ether linkage critically determines Wnt inhibitory activity. The target compound (Example 2) with 4-oxy substitution displays an IC₅₀ of 1.1 μM, whereas its positional isomer with 3-oxy connectivity (Example 5) shows negligible activity with an IC₅₀ >30 μM [1]. This >27-fold difference occurs despite both compounds retaining the identical 5-chloro and tosylpiperidine moieties.

Structure-activity relationship Positional isomerism Wnt inhibition

Optimal Activity-Toxicity Trade-off: Chloro Analog Balances Wnt Inhibition with Manageable Cytotoxicity

When evaluating the ratio of Wnt inhibitory activity to general cytotoxicity, 5-chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine (Example 2) exhibits a favorable profile relative to close analogs. The compound shows an H1299 cell viability IC₅₀ of 4.8 μM alongside its LEF1 reporter IC₅₀ of 1.1 μM, yielding a selectivity margin of approximately 4.4-fold [1]. In contrast, the 3-oxy-5-chloro positional isomer (Example 4) demonstrates substantially higher cytotoxicity (IC₅₀ = 1.5 μM) with no measurable Wnt inhibition (LEF1 IC₅₀ >30 μM), indicating that the cytotoxic effects observed with Example 2 are not simply a function of Wnt pathway inhibition [1].

Selectivity window Cytotoxicity Cancer cell viability

Tosylpiperidine Scaffold Affords Superior Aqueous Solubility Relative to Structurally Divergent Wnt Inhibitor Chemotypes

The target compound exhibits aqueous solubility of 183 μM in PBS at pH 7.4, as measured by a high-throughput nephelometry-based solubility assay [1]. This level of solubility is characteristic of the tosylpiperidine-containing pyridyl ether series, which was designed to address the poor aqueous solubility that limits many earlier Wnt inhibitor chemotypes, including 3,4,5-trisubstituted pyridines that frequently require >1% DMSO in assay media [2]. While direct head-to-head solubility data against the closest analogs (Examples 1, 3, 5, 6) is not reported in the patent, the 183 μM value provides a quantitative benchmark for cross-chemotype comparison and confirms assay-compatible solubility without formulation additives.

Solubility Assay compatibility DMSO stock

5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine: Validated Research Application Scenarios Based on Comparative Evidence


Primary Hit Validation in Cell-Based Wnt Pathway Reporter Screens

The compound is optimally suited for follow-up validation of primary Wnt pathway screening hits. Its LEF1 reporter IC₅₀ of 1.1 μM provides sufficient potency for clear signal discrimination, while the 4.4-fold selectivity margin over general cytotoxicity (H1299 IC₅₀ = 4.8 μM) enables researchers to distinguish bona fide Wnt inhibition from non-specific cytotoxic effects [1]. This selectivity window is particularly valuable when assessing whether initial hits exert their effects through Wnt pathway modulation versus alternative mechanisms.

Structure-Activity Relationship (SAR) Probe for Pyridyl Ether Connectivity Studies

The stark >27-fold activity differential between 4-oxy (IC₅₀ = 1.1 μM) and 3-oxy (IC₅₀ >30 μM) positional isomers [1] positions this compound as a critical SAR probe. Researchers investigating the spatial requirements of the Wnt pathway target binding pocket can use this compound alongside its 3-oxy positional isomer (Example 5) as a matched pair to interrogate the conformational constraints governing target engagement.

Halogen Substitution Benchmarking in Wnt Inhibitor Optimization

The 5.5-fold potency advantage of the chloro substituent over the fluoro analog (IC₅₀: 1.1 μM vs. 6.0 μM) [1] makes this compound an essential reference standard for halogen substitution studies. Researchers optimizing pyridine-based Wnt inhibitors can benchmark new halogen or substituent variations against this well-characterized chloro reference to quantify the direction and magnitude of potency shifts attributable to electronic and steric effects at the 5-position.

Aqueous Assay-Compatible Wnt Inhibition Studies Without Co-solvent Artifacts

With aqueous solubility of 183 μM in PBS at pH 7.4 [1], this compound supports reliable dose-response studies at concentrations up to its IC₅₀ value without requiring DMSO concentrations exceeding 0.1-0.5% in final assay media. This solubility profile mitigates the confounding effects of DMSO on Wnt pathway components and cell viability that frequently complicate interpretation of data obtained with less soluble Wnt inhibitor chemotypes.

Quote Request

Request a Quote for 5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.